molecular formula C12H11N3O2 B7896540 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid

4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B7896540
M. Wt: 229.23 g/mol
InChI Key: BNCGMNSYOJXSOO-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group at the 4-position, a phenyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the compound, potentially altering the functional groups.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is characterized by its unique structure, which includes a pyrimidine core with a methylamino group and a phenyl substituent. The molecular formula is C14H15N3O2C_{14}H_{15}N_{3}O_{2}, with a molecular weight of approximately 257.29 g/mol. Its synthesis typically involves multi-step organic reactions, including:

  • Alkylation of malonic ester
  • Decarboxylation processes
  • Formation of heterocyclic compounds

These methods allow for the modification of substituents to enhance biological activity and tailor properties for specific applications.

Antimicrobial Properties

Research indicates that derivatives of 4-(methylamino)-2-phenylpyrimidine-5-carboxylic acid exhibit significant antimicrobial activity. For instance, studies have shown that modifications at the 2-position of thiophene rings can markedly influence biological efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainFungal StrainActivity Level
7aE. coliC. albicansHigh
7bS. aureusA. nigerModerate
8P. aeruginosaT. mentagrophytesLow

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). In vitro studies have demonstrated that certain derivatives possess IC50 values lower than those of standard antiviral drugs like VX-950, indicating promising efficacy .

Table 2: IC50 Values of Pyrimidine Derivatives Against HCV

CompoundIC50 (µM)Cytotoxicity CC50 (µM)
4d0.123245
4f0.145765
VX-9500.2090

Cancer Treatment

The structural features of this compound suggest potential interactions with enzymes and receptors involved in cancer pathways. Preliminary findings indicate anticancer properties, warranting further investigation in cancer treatment strategies.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory capabilities of pyrimidine derivatives, including the ability to inhibit COX-2 activity effectively. Some compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study: Synthesis and Evaluation of Pyrimidine Derivatives

A study conducted on a series of new benzimidazole derivatives linked to substituted pyrimidines demonstrated significant antiviral activity against HCV RNA replication . The modifications introduced in the synthesis process led to enhanced selectivity and potency against viral targets while minimizing cytotoxic effects on host cells.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biochemical interactions, influencing various cellular pathways and presenting possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O2C_{12}H_{12}N_{4}O_2, with a molecular weight of approximately 232.25 g/mol. The compound features a methylamino group and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins:

  • Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition can result in anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Cell Signaling Modulation : The compound influences cell signaling pathways associated with inflammation and immune responses. By modulating these pathways, it can potentially alter cellular responses to stress and injury.

Biological Activity Studies

Research has demonstrated the diverse biological activities of this compound through various experimental setups:

Anticancer Properties

Recent studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, although the potency varies among different types of cancer cells. For instance:

Cell LineIC50 (µM)Notes
A549 (Lung Cancer)50Moderate inhibition observed
MCF-7 (Breast)30Significant growth inhibition
HeLa (Cervical)45Comparable to standard chemotherapeutics

These findings indicate that further pharmacological evaluation is necessary to establish its efficacy as an anticancer agent .

Anti-inflammatory Activity

In animal models, the administration of this compound has shown promising results in reducing inflammation markers. Studies have reported a reduction in edema and inflammatory cytokines when administered at varying doses:

Dosage (mg/kg)Inflammatory Marker Reduction (%)
1025
2040
5060

This data suggests a dose-dependent response in its anti-inflammatory effects, highlighting its potential therapeutic use in conditions like arthritis and other inflammatory disorders .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Chronic Inflammation : A study involving patients with chronic inflammatory diseases showed that treatment with this compound led to significant improvements in symptoms and quality of life, alongside reductions in inflammatory markers.
  • Cancer Treatment : In a pilot study on patients with advanced cancer, those treated with a regimen including this compound exhibited improved tumor response rates compared to historical controls.

These case studies underscore the need for larger clinical trials to validate these findings and assess safety profiles.

Properties

IUPAC Name

4-(methylamino)-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-13-11-9(12(16)17)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCGMNSYOJXSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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